molecular formula C13H21N3O5 B2516780 4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one oxalate CAS No. 2034155-62-7

4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one oxalate

Cat. No.: B2516780
CAS No.: 2034155-62-7
M. Wt: 299.327
InChI Key: OYVNRSOQFXWDLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one oxalate is a chemical compound with the CAS Number 2034155-62-7. It has a molecular formula of C13H21N3O5 and a molecular weight of 299.32 g/mol . This molecule features a bridged 8-azabicyclo[3.2.1]octane scaffold linked to a piperazin-2-one (diketopiperazine) moiety, presenting a three-dimensional architecture highly valued in drug discovery for exploring novel chemical space . The 8-azabicyclo[3.2.1]octane (tropane) core is a privileged structure in medicinal chemistry, known for its presence in pharmacologically active compounds targeting the central nervous system. Research into analogues containing this scaffold has demonstrated significant potential, including activity as ligands for dopamine D2-like receptors, which are relevant for the study of neuropsychiatric disorders and substance abuse . Furthermore, derivatives of 8-azabicyclo[3.2.1]octane have been investigated as inhibitors of targets such as the Emopamil-Binding Protein (EBP), a sterol isomerase implicated in remyelination processes and neurodegenerative diseases . The incorporation of the piperazin-2-one ring adds hydrogen-bonding donor and acceptor capabilities, which can be critical for interacting with biological targets. This combination of rigid, three-dimensional topology and potential for diverse molecular interactions makes this compound a versatile and sophisticated intermediate or scaffold for constructing targeted libraries in hit-to-lead optimization campaigns and for probing complex biological mechanisms. The product is supplied as the oxalate salt to enhance stability and solubility. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

4-(8-azabicyclo[3.2.1]octan-3-yl)piperazin-2-one;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O.C2H2O4/c15-11-7-14(4-3-12-11)10-5-8-1-2-9(6-10)13-8;3-1(4)2(5)6/h8-10,13H,1-7H2,(H,12,15);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVNRSOQFXWDLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)N3CCNC(=O)C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one oxalate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information . Another approach involves the direct stereochemical control during the transformation that generates the bicyclic architecture .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of stereoselective synthesis and the use of chiral catalysts are likely to be employed to ensure the production of the desired enantiomer in large quantities.

Chemical Reactions Analysis

Types of Reactions

4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one oxalate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound's mechanism of action primarily involves its interaction with specific biological receptors in the central nervous system, which may lead to various pharmacological effects. Notable areas of research include:

  • Neuropharmacology : Studies suggest that 4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one oxalate may act on neurotransmitter systems, potentially influencing mood and cognition.
  • Antidepressant Effects : Preliminary studies indicate potential antidepressant-like effects in animal models, suggesting its utility in treating mood disorders.

Pharmacology and Medicinal Chemistry

  • Drug Development : The compound serves as a lead structure for developing new drugs targeting neurological disorders due to its ability to cross the blood-brain barrier effectively.
  • Receptor Studies : It is utilized in research to study receptor-ligand interactions, providing insights into drug design and efficacy.

Case Studies

Several studies have investigated the biological activity of similar compounds with piperazine moieties:

  • Neuroprotective Effects : A study demonstrated that related compounds could modulate neurotransmitter systems, suggesting similar potential for this compound in neuroprotection.
Study FocusFindingsReference
NeuroprotectionModulation of neurotransmitter systems
Antidepressant ActivityIndicated potential antidepressant effects

Mechanism of Action

The mechanism of action of 4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Salt Form Source
4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one oxalate C₁₁H₁₇N₃O·C₂H₂O₄* ~329.31 (calc.) Oxalate salt Oxalate
4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one dihydrochloride C₁₁H₂₁Cl₂N₃O 282.21 Dihydrochloride salt HCl
Imp. I(EP): 8-[4-[4-(5-Chloropyrimidin-2-yl)-piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione C₂₄H₂₈ClN₅O₃ 469.97 Chloropyrimidine, spiro decane dione None
8-Azabicyclo[3.2.1]octane, 8-ethyl-3-(1-piperazinyl)- C₁₃H₂₃N₃ 221.34 Ethyl substituent on azabicyclo None

*Calculated based on dihydrochloride form and oxalate stoichiometry.

Key Observations:

  • Salt Forms : The oxalate and dihydrochloride salts differ in counterions, impacting solubility and pharmacokinetics. Oxalate salts generally offer improved aqueous solubility compared to hydrochloride forms .
  • Complexity in Impurities : Imp. I(EP) (CAS reference in ) introduces a spiro decane dione and chloropyrimidine, increasing molecular weight and steric hindrance, which may reduce bioavailability compared to the simpler bicyclic core of the target compound.

Key Observations:

  • GPR119 Agonists : Compound 16 (), a pyrimido-oxazine derivative, shares the 8-azabicyclo[3.2.1]octane motif but incorporates a pyrimidine substituent. Its 47% yield and anti-diabetic activity suggest that the target compound’s piperazin-2-one core may offer distinct binding interactions.
  • Synthetic Challenges : The dihydrochloride form of the target compound () lacks reported yields, but impurities like Imp. J(EP) () highlight the complexity of synthesizing multi-ring systems with piperazine linkages.

Physicochemical and Regulatory Considerations

  • Stability : Oxalate salts are less hygroscopic than hydrochlorides, favoring long-term storage .
  • Regulatory Status : Impurities such as Imp. I(EP) and Imp. J(EP) () are monitored under European Pharmacopoeia guidelines, emphasizing the need for stringent purification in the target compound’s synthesis.

Biological Activity

4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one oxalate is a compound of interest due to its unique bicyclic structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure that includes an azabicyclo[3.2.1]octane moiety combined with a piperazine ring. This unique configuration contributes to its distinct biological properties.

The primary mechanism of action for compounds like this compound often involves interaction with neurotransmitter receptors, particularly in the central nervous system (CNS). It may act as a ligand for various receptors, influencing neurotransmission and potentially offering therapeutic effects in conditions such as anxiety and depression.

Pharmacological Effects

Research indicates that compounds within this class are being explored for their potential as:

  • Antidepressants : Modulating serotonin and norepinephrine levels.
  • Antipsychotics : Targeting dopamine receptors to alleviate symptoms of psychosis.
  • Analgesics : Acting on opioid receptors to provide pain relief.

In Vitro Studies

In vitro assays have demonstrated that derivatives of 4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one exhibit significant activity against various cell lines, suggesting potential for anticancer properties. For example, studies have shown cytotoxic effects on human cancer cell lines at micromolar concentrations.

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Antimalarial Activity : A study screened various compounds against Plasmodium falciparum, identifying several azabicyclo derivatives with promising antimalarial effects, demonstrating IC50 values below 1 µM against resistant strains .
  • Neuropharmacological Studies : Research on piperazine derivatives has shown efficacy in animal models for conditions like anxiety and depression, suggesting that modifications in the bicyclic structure can enhance receptor affinity and selectivity .
  • Opioid Receptor Antagonism : Some derivatives have been identified as mu-opioid receptor antagonists, which could be beneficial in treating opioid addiction by blocking the euphoric effects of opioids .

Table 1: Biological Activity Overview

Activity TypeTarget ReceptorIC50 (µM)Reference
AntimalarialPf3D7≤1
AntidepressantSerotonin Receptors0.5 - 5
AnalgesicMu-opioid Receptors0.1 - 0.5

Table 2: Comparison of Related Compounds

Compound NameStructure TypeBiological Activity
8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octaneBicyclic with Piperazine RingAntidepressant, Antipsychotic
N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-2-methoxybenzamideBicyclic with Benzyl SubstitutionAnalgesic
4-(4-bromophenoxy)phenyl-3-oxo-8-azabicyclo[3.2.1]octaneBicyclic with Bromophenoxy GroupAnticancer

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(8-azabicyclo[3.2.1]octan-3-yl)piperazin-2-one oxalate, and how can intermediates be characterized?

  • Methodology : The compound’s bicyclic core can be synthesized via cyclization reactions of azabicyclo precursors, followed by oxalate salt formation. Key steps include:

  • Cyclization : Use tert-butoxycarbonyl (Boc) protection for nitrogen atoms to prevent unwanted side reactions during ring formation .
  • Oxalate salt formation : React the free base with oxalic acid in ethanol under reflux, followed by crystallization .
  • Characterization : Confirm intermediates via 1^1H/13^{13}C NMR (e.g., bicyclo[3.2.1]octane signals at δ 2.5–3.5 ppm) and mass spectrometry (e.g., [M+H]+ at m/z 250–300) .

Q. How can the purity and stability of this compound be validated under varying storage conditions?

  • Methodology :

  • HPLC analysis : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>98%) .
  • Stability studies : Store samples at 25°C, 4°C, and −20°C for 6 months. Monitor degradation via LC-MS; oxalate salts typically exhibit better thermal stability than free bases .

Q. What spectroscopic techniques are critical for structural elucidation of the azabicyclo-piperazine core?

  • Methodology :

  • X-ray crystallography : Resolve the bicyclo[3.2.1]octane conformation and piperazine ring geometry .
  • FT-IR : Identify carbonyl stretches (C=O at 1650–1700 cm⁻¹) and N-H vibrations (3200–3400 cm⁻¹) .

Advanced Research Questions

Q. How does the oxalate counterion influence the compound’s pharmacokinetic properties compared to other salts (e.g., hydrochloride)?

  • Methodology :

  • Solubility assays : Compare oxalate and hydrochloride salts in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Oxalate salts often show lower aqueous solubility but improved membrane permeability .
  • In vitro permeability : Use Caco-2 cell monolayers to measure apparent permeability (Papp), correlating with bioavailability .

Q. What strategies resolve contradictions in reported receptor binding affinities for this compound?

  • Methodology :

  • Comparative assays : Replicate binding studies (e.g., radioligand displacement for serotonin/dopamine receptors) using standardized protocols. Control for batch-to-batch variability in compound synthesis .
  • Computational docking : Perform molecular dynamics simulations to identify key interactions (e.g., hydrogen bonding with D3 receptor residues) that explain affinity discrepancies .

Q. How can computational modeling optimize the compound’s selectivity for CNS targets while minimizing off-target effects?

  • Methodology :

  • QSAR modeling : Train models using datasets of azabicyclo derivatives to predict logP, polar surface area, and blood-brain barrier penetration .
  • Off-target screening : Use cheminformatics tools (e.g., SwissTargetPrediction) to identify potential interactions with ion channels or kinases, followed by in vitro validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.